Antimicrobial Spectrum Differentiation: Steffimycinol vs. 7-Deoxysteffimycinol
Steffimycinol demonstrates a distinct antimicrobial spectrum compared to its downstream reduction product, 7-deoxysteffimycinol. Steffimycinol is active against Bacillus subtilis, Mycobacterium avium, and Streptococcus pyogenes, whereas 7-deoxysteffimycinol is active against Sarcina lutea, Bacillus cereus, and B. subtilis [1]. This divergence in target pathogen susceptibility is attributed to the presence of the 7-hydroxy group in steffimycinol, which is absent in 7-deoxysteffimycinol [2].
| Evidence Dimension | Antimicrobial spectrum (susceptible organisms) |
|---|---|
| Target Compound Data | Bacillus subtilis, Mycobacterium avium, Streptococcus pyogenes |
| Comparator Or Baseline | 7-deoxysteffimycinol: Sarcina lutea, Bacillus cereus, Bacillus subtilis |
| Quantified Difference | Qualitative shift in spectrum: steffimycinol uniquely targets M. avium and S. pyogenes; 7-deoxysteffimycinol gains S. lutea and B. cereus activity. |
| Conditions | In vitro antimicrobial susceptibility testing; organism panel as specified in patent disclosures. |
Why This Matters
This spectrum differentiation enables researchers to select steffimycinol specifically for studies targeting Mycobacterium avium or Streptococcus pyogenes, organisms not covered by the alternative 7-deoxysteffimycinol.
- [1] US4089872A. Antibiotics steffimycinol and 7-deoxysteffimycinol and process for preparing the same. The Upjohn Company, 1978. View Source
- [2] US4106994A. Process for producing steffimycinol. The Upjohn Company, 1978. View Source
